molecular formula C26H23N5O3 B3003090 2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide CAS No. 1189493-81-9

2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide

Cat. No. B3003090
CAS RN: 1189493-81-9
M. Wt: 453.502
InChI Key: YNKOBZBDOKDLTQ-UHFFFAOYSA-N
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Description

The compound is a derivative of triazoloquinoxaline, a fused tricyclic scaffold that is known for its potential in medicinal chemistry, particularly as adenosine receptor antagonists. The structure of the compound suggests that it may have interesting binding activities at various adenosine receptor subtypes, which could be exploited for therapeutic purposes.

Synthesis Analysis

The synthesis of related triazoloquinoxaline derivatives has been reported using a Ugi four-component reaction (Ugi-4-CR), which is a powerful tool for creating diverse molecular structures. This method involves the assembly of N-(2-haloaryl)propynamide intermediates, followed by a copper-catalyzed tandem reaction with sodium azide to yield the complex fused tricyclic scaffolds . Although the specific synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed.

Molecular Structure Analysis

The molecular structure of triazoloquinoxaline derivatives is characterized by a tricyclic system that includes a triazole ring fused to a quinoxaline moiety. The presence of different substituents on the phenyl and amino groups of the core structure has been shown to significantly affect the binding affinity and selectivity towards different adenosine receptor subtypes . The ethylphenoxy and o-tolyl groups in the compound of interest are expected to contribute to its unique binding properties.

Chemical Reactions Analysis

The chemical reactivity of triazoloquinoxaline derivatives is influenced by the substituents attached to the core structure. For instance, the introduction of acyl groups or the replacement of amino groups with oxo moieties can shift the binding activity towards specific adenosine receptor subtypes . These modifications can be strategically employed to design compounds with desired pharmacological profiles.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided in the data, it can be inferred from related compounds that these properties would be crucial for its pharmacokinetic and pharmacodynamic profiles. Factors such as solubility, stability, and lipophilicity would be important for the compound's bioavailability and its ability to reach and interact with target receptors .

properties

IUPAC Name

2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3/c1-3-18-12-14-19(15-13-18)34-25-24-29-30(16-23(32)27-20-9-5-4-8-17(20)2)26(33)31(24)22-11-7-6-10-21(22)28-25/h4-15H,3,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKOBZBDOKDLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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